molecular formula C20H25N5O3 B2978181 N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798623-10-5

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2978181
CAS No.: 1798623-10-5
M. Wt: 383.452
InChI Key: SJYCVQGEARBGDQ-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1H-pyrrol-1-yl substituent at position 5 and a 3,3-diethoxypropyl chain on the carboxamide nitrogen. Its structural uniqueness arises from the combination of a triazole core, a phenyl group, and a diethoxypropyl side chain, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-(3,3-diethoxypropyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-3-27-17(28-4-2)12-13-21-19(26)18-20(24-14-8-9-15-24)25(23-22-18)16-10-6-5-7-11-16/h5-11,14-15,17H,3-4,12-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYCVQGEARBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-diethoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The structural formula is represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, compounds similar to this compound have shown potential as inhibitors of:

  • HMG CoA reductase : This enzyme is crucial in cholesterol biosynthesis and is a target for hypolipidemic agents .
  • Kinases : Certain triazole derivatives exhibit kinase inhibition, impacting cancer cell signaling pathways .

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives. For instance:

  • In vitro studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative showed comparable activity to doxorubicin against leukemia cell lines .
Cell LineIC50 (µM)Comparison Drug
K5625.0Doxorubicin
MOLT-46.2Doxorubicin
HL-60(TB)4.8Doxorubicin

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Antibacterial and antifungal activity : Triazole derivatives have shown potent inhibition against various pathogens. In particular, some compounds exhibited higher inhibition rates compared to traditional antibiotics like metronidazole .
PathogenMinimum Inhibitory Concentration (MIC)Comparison Drug
E. coli32 µg/mLMetronidazole
S. aureus16 µg/mLMetronidazole
C. albicans8 µg/mLMetronidazole

Case Studies

Several case studies highlight the potential applications of triazole derivatives in clinical settings:

  • Leukemia Treatment : A study demonstrated that a structurally similar triazole derivative induced apoptosis in leukemia cells through mitochondrial pathways . Morphological changes were noted, including chromatin condensation and DNA fragmentation.
  • Infection Control : Another research focused on the efficacy of triazole compounds against resistant bacterial strains. Results indicated significant antibacterial activity that could be harnessed for developing new treatments against antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Substituents (Position) Key Differences Reference
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide Benzoisoxazole (1), cyanophenyl (N-substituent) Aromatic heterocycle replaces pyrrole
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide Amino (5), dichlorophenyl (N-substituent) Amino group enhances polarity
1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Pyrazole-carboxamide Difluorophenyl (1), methoxypropyl (N-substituent) Pyrazole core vs. triazole
4-ethyl-N-(3-phenylpropyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Thiazole-carboxamide Ethyl (4), phenylpropyl (N-substituent) Thiazole core vs. triazole

Key Observations :

  • Triazole vs.
  • Substituent Effects: The diethoxypropyl chain in the target compound likely increases lipophilicity compared to methoxypropyl () or cyanophenyl () groups, affecting membrane permeability .
  • Pyrrole vs. Other Heterocycles: The 1H-pyrrol-1-yl group at position 5 may confer π-stacking interactions similar to quinoline or benzoisoxazole substituents in other analogues () .
Physicochemical Properties
Property Target Compound (Inferred) 1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Molecular Weight ~420–440 g/mol 360.36 g/mol ~450–470 g/mol
LogP (Predicted) ~3.5–4.0 (diethoxypropyl increases) ~2.8 (methoxypropyl) ~3.0 (cyanophenyl)
Solubility Low in water (lipophilic side chain) Moderate (polar methoxy group) Low (aromatic benzoisoxazole)

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